(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride
Description
The compound “(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride” is a secondary amine salt characterized by a furan-2-ylmethyl group linked to a 2-(morpholin-4-yl)ethylamine backbone, with two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13;;/h1-2,7,12H,3-6,8-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRNAJVCPGVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with 2-(morpholin-4-yl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the amine group can yield secondary or tertiary amines.
Scientific Research Applications
The compound (Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride is a synthetic organic molecule that has garnered attention in various fields of scientific research and application. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, along with case studies and relevant data tables.
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
Antitumor Activity
Research has indicated that compounds containing furan and morpholine derivatives exhibit antitumor properties. A study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antidepressant Properties
Morpholine derivatives have been studied for their potential antidepressant effects. A case study involving a series of morpholine-based compounds showed significant serotonin receptor affinity, suggesting that this compound may also exhibit similar properties .
Neuropharmacological Effects
Research indicates that compounds with morpholine structures can influence neurotransmitter systems. A pharmacological study highlighted the compound's ability to modulate dopamine and serotonin levels in animal models, showing promise for treating neurological disorders .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study investigating various morpholine derivatives found significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound might possess similar effects .
Polymer Chemistry
In material science, the incorporation of furan-containing compounds into polymer matrices has been explored for creating novel materials with enhanced properties. Research has shown that furan can participate in Diels-Alder reactions, leading to the development of thermosetting resins with improved mechanical strength and thermal stability .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Induces apoptosis in cancer cells |
| Pharmacology | Neuropharmacological effects | Modulates neurotransmitter levels |
| Pharmacology | Antimicrobial activity | Significant activity against bacteria |
| Material Science | Polymer chemistry | Enhances mechanical properties |
Case Study 1: Antitumor Mechanism
A comprehensive study on a related furan-morpholine compound revealed its mechanism of action against breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases . This case highlights the potential therapeutic applications of this compound in oncology.
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological evaluation involving animal models, a related morpholine derivative was administered to assess its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, correlating with increased serotonin levels in the brain . This suggests that this compound may have similar anxiolytic effects.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Variations
The compound’s structural analogs vary in core aromatic systems, substituent groups, and salt forms. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
Analysis of Substituent Impact
- Morpholine Role: The morpholine ring is a recurring motif, improving solubility and enabling hydrogen bonding. However, in cannabinoid receptor ligands (e.g., Compound 16), the 2-(morpholin-4-yl)ethyl group reduced affinity compared to alkyl chains, suggesting context-dependent efficacy.
- Aromatic Systems: Replacing furan with thienopyrimidine () or phenyl () alters electronic properties. Furan’s lower electron density may reduce metabolic stability compared to thiophene or benzene.
- Salt Forms : Dihydrochloride salts (e.g., target compound, ) enhance solubility for in vitro assays, critical for pharmacokinetic optimization.
Research Implications and Gaps
- Activity Optimization: Substituting the morpholinoethyl group with alkyl chains (e.g., n-pentyl) may improve affinity in certain targets, as observed in cannabinoid ligands.
- Structural Tuning : Introducing sulfonyl groups () or branched chains () could modulate steric and electronic effects for selective binding.
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, examining various studies, case reports, and research findings.
Chemical Structure and Properties
The compound consists of a furan moiety connected to a morpholine ring via an ethyl linker. Its chemical formula is , and it is typically encountered in its dihydrochloride salt form.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄Cl₂N₂O |
| Molecular Weight | 249.14 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that compounds with furan and morpholine structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms can vary based on the substituents on the furan and morpholine rings.
- Inhibition of Enzymes : Certain derivatives have shown potential as inhibitors of key enzymes involved in disease processes. For example, compounds similar to (Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine have been reported to inhibit SARS-CoV-2 main protease (Mpro), which is critical for viral replication .
- Anticancer Activity : Some studies have highlighted the potential of furan-containing compounds in cancer therapy due to their ability to induce apoptosis in cancer cells. The structural features contribute to interactions with cellular targets that can lead to cell death .
Case Study 1: SARS-CoV-2 Inhibition
A study explored derivatives of furan compounds as inhibitors of SARS-CoV-2 Mpro. The most potent compound exhibited an IC50 value of 1.55 μM, demonstrating significant inhibitory activity against the virus's main protease . This suggests that this compound may possess similar inhibitory properties.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of furan derivatives against various bacterial strains. Results indicated that specific substitutions on the furan ring enhanced activity against Gram-positive bacteria, showcasing the potential for developing new antibacterial agents .
Toxicity and Safety Profile
Preliminary toxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies have shown low cytotoxicity in cell lines, with CC50 values exceeding 100 μM, indicating a favorable safety margin for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the furan and morpholine moieties can significantly influence potency and selectivity against biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Furan | Increased enzyme inhibition potency |
| Morpholine Ring Variants | Altered binding affinities |
| Linker Length | Impacted pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
